2,5-Dihydro-3-methylanisole
CAS No.: 13697-84-2
Cat. No.: VC20975070
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13697-84-2 |
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Molecular Formula | C8H12O |
Molecular Weight | 124.18 g/mol |
IUPAC Name | 1-methoxy-5-methylcyclohexa-1,4-diene |
Standard InChI | InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h4-5H,3,6H2,1-2H3 |
Standard InChI Key | JHXCCDQIOYRZIM-UHFFFAOYSA-N |
SMILES | CC1=CCC=C(C1)OC |
Canonical SMILES | CC1=CCC=C(C1)OC |
Introduction
Chemical Identity and Structure
2,5-Dihydro-3-methylanisole (CAS: 13697-84-2) belongs to the family of methoxylated cyclohexadienes. With a molecular formula of C8H12O and a molecular weight of 124.18 g/mol, this compound features a cyclohexadiene core with a methoxy group at position 1 and a methyl substituent at position 5 . Its IUPAC name is 1-methoxy-5-methylcyclohexa-1,4-diene, though it is also known by alternative names such as 1,4-Cyclohexadiene, 1-methoxy-5-methyl- .
The standard InChI notation for this compound provides its precise structural description:
InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h4-5H,3,6H2,1-2H3
This chemical structure consists of a six-membered cyclohexadiene ring with two non-adjacent double bonds, a methoxy (-OCH3) group attached to one of the double-bonded carbons, and a methyl (-CH3) group at position 5. The structure distinguishes it from fully aromatic anisole derivatives and contributes to its unique chemical behavior.
Physical Properties
The physical properties of 2,5-dihydro-3-methylanisole have been well documented through various studies. Table 1 summarizes the key physical characteristics of this compound:
Table 1: Physical Properties of 2,5-Dihydro-3-methylanisole
Analytical Methods and Characterization
Several analytical techniques have been developed for the detection, quantification, and characterization of 2,5-dihydro-3-methylanisole. These methods are crucial for research involving this compound, particularly in contexts requiring high purity or precise quantification.
HPLC Analysis
High-performance liquid chromatography (HPLC) represents one of the primary analytical methods for 2,5-dihydro-3-methylanisole. A specific reverse-phase HPLC method has been developed using a Newcrom R1 HPLC column . This method employs:
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Mobile phase: Mixture of acetonitrile (MeCN), water, and phosphoric acid
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For mass spectrometry compatibility: Formic acid can replace phosphoric acid
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Column specifications: Smaller 3 μm particle columns are available for UPLC applications
This liquid chromatography method has several advantageous features: -
Scalability for different analytical needs
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Suitability for isolation of impurities in preparative separation
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Applicability in pharmacokinetic studies
The specificity of this HPLC method indicates the importance of tailored analytical approaches for accurately characterizing 2,5-dihydro-3-methylanisole in research contexts. The Newcrom R1 column used in this method is particularly suitable due to its low silanol activity, which helps minimize unwanted interactions with the methoxy and other functional groups of the compound .
Reaction Chemistry and Thermodynamic Properties
The reaction chemistry of 2,5-dihydro-3-methylanisole has been investigated in several studies, providing insights into its thermodynamic properties and chemical behavior.
Thermochemistry Data
Significant thermochemical data have been reported for reactions involving 2,5-dihydro-3-methylanisole. The reaction enthalpy (ΔrH°) values for isomerization reactions have been measured, as summarized in Table 2:
Table 2: Thermochemistry Data for Reactions Involving 2,5-Dihydro-3-methylanisole
Research Studies and Scientific Literature
Key Research Publications
The scientific literature on 2,5-dihydro-3-methylanisole includes several noteworthy publications:
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Taskinen and Nummelin (1985/1986) published work in the Journal of Organic Chemistry investigating isomer equilibria in cyclic dienes, with specific focus on six-membered ring systems including 2,5-dihydro-3-methylanisole .
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Earlier foundational work by Birch (1944, 1947) appears to have included studies on this compound, likely in the context of reduction chemistry and cyclohexadiene systems .
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More recent work by Ndibwami et al. (1993) in the Canadian Journal of Chemistry referenced 2,5-dihydro-3-methylanisole in their studies .
These publications collectively suggest that 2,5-dihydro-3-methylanisole has been studied primarily in the context of fundamental organic chemistry, with particular emphasis on isomerization equilibria, reduction chemistry, and structural characterization of cyclohexadiene derivatives.
Comparison with Related Compounds
To better understand the properties and potential applications of 2,5-dihydro-3-methylanisole, it is valuable to compare it with structurally related compounds. One such related compound is 3-methylanisole (CAS: 100-84-5), which differs primarily in having a fully aromatic ring rather than a cyclohexadiene structure.
Table 3: Comparison of 2,5-Dihydro-3-methylanisole with 3-Methylanisole
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